molecular formula C30H31N3O4S2 B2491082 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532970-45-9

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2491082
CAS No.: 532970-45-9
M. Wt: 561.72
InChI Key: PDHSTIZHJVHYCI-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene involves a five-membered ring made up of one sulfur atom . The exact structure of the compound you’re interested in would depend on the specific arrangement and bonding of its constituent atoms.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely, depending on their specific structure .

Scientific Research Applications

Anticancer Activity

Research by Abdel-Motaal, Alanzy, and Asem (2020) utilized a thiophene-incorporated thioureido substituent for the synthesis of new heterocycles, which showed potent anticancer activity against the HCT-116 human cancer cell line. This suggests that structurally similar compounds could be explored for their anticancer potential, offering a starting point for the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Anti-rheumatic Potential

Sherif and Hosny (2014) synthesized derivatives of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects. This indicates the role such molecules can play in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized thiophene derivatives that exhibited excellent antibacterial, antifungal, and profound antioxidant activities. These findings underscore the potential of thiophene-based compounds in creating new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Synthesis and Characterization for Potential Applications

Altundas et al. (2010) and others have contributed to the synthesis and characterization of novel thiophene compounds, investigating their potential in various biological activities. These studies collectively highlight the versatility of thiophene derivatives in scientific research, paving the way for future investigations into their applications in medicine, pharmacology, and material science. For instance, compounds showing effective antibacterial and antifungal activities could lead to the development of new therapeutic options (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely, depending on their specific structure and the conditions under which they are handled .

Future Directions

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, materials science, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-3-37-30(36)27-22-12-8-14-24(22)39-29(27)32-26(34)18-38-25-17-33(23-13-7-6-11-21(23)25)16-15-31-28(35)20-10-5-4-9-19(20)2/h4-7,9-11,13,17H,3,8,12,14-16,18H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHSTIZHJVHYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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